4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics
Mechanism of Action
Target of Action
Thiophene derivatives, to which this compound belongs, have been reported to exhibit a wide range of therapeutic properties . They are known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene derivatives are known to have various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Analysis
Biochemical Properties
4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The interactions of this compound with these biomolecules are primarily mediated through binding to specific active sites, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can influence the localization and distribution of this compound within tissues, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group.
Amidation: The formylated product is then reacted with thiophen-3-ylmethylamine to form the carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Major Products
The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex aromatic systems.
Scientific Research Applications
4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide
- 4-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
- 4-bromo-N-(furan-3-ylmethyl)thiophene-2-carboxamide
Uniqueness
4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is unique due to the specific positioning of the bromine and carboxamide groups, which can influence its reactivity and potential applications. The presence of the thiophen-3-ylmethyl group further distinguishes it from other similar compounds, potentially offering unique biological or chemical properties.
Properties
IUPAC Name |
4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-8-3-9(15-6-8)10(13)12-4-7-1-2-14-5-7/h1-3,5-6H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTGUFOTLPHDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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